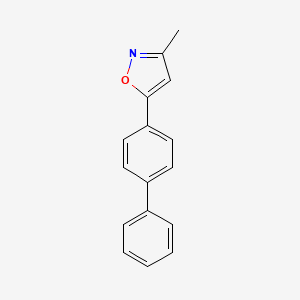

5-(4-Biphenylyl)-3-methylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-methyl-5-(4-phenylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C16H13NO/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

VVACSRRMQXTSGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for 5 4 Biphenylyl 3 Methylisoxazole and Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a critical step in the synthesis of this class of compounds. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and green chemistry approaches.

Metal-Catalyzed Cycloaddition Reactions (e.g., (3+2) Cycloadditions)

Metal-catalyzed reactions, particularly [3+2] cycloadditions, are powerful tools for the regioselective synthesis of isoxazoles. rsc.org These reactions typically involve the cycloaddition of a nitrile oxide with an alkyne. Copper(I) and ruthenium(II) are commonly employed catalysts for these transformations. rsc.org For instance, copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes provide a mild and convenient one-pot, three-step procedure for obtaining 3,5-disubstituted isoxazoles with good yields. organic-chemistry.org

A notable copper-catalyzed [3+2] cycloaddition involves the reaction of alkynes with nitrile oxides generated in situ from the coupling of a copper carbene and a nitroso radical, leading to isoxazoles in a highly regioselective manner. organic-chemistry.org Palladium catalysis has also been utilized in a four-component coupling reaction of a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide to produce isoxazole derivatives. organic-chemistry.org Furthermore, gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Copper(I) | Terminal alkynes, Nitrile oxides (in situ generated) | 3,5-Disubstituted isoxazoles | Mild, one-pot, good yields, regioselective. organic-chemistry.org |

| Palladium | Terminal alkyne, Hydroxylamine, Carbon monoxide, Aryl iodide | Isoxazole derivatives | Four-component coupling. organic-chemistry.org |

| Gold(III) chloride | α,β-acetylenic oximes | Substituted isoxazoles | Moderate reaction conditions, good yields. organic-chemistry.org |

| Copper(II) | Cu-benzopyryliums, Substituted isoxazoles | α,γ-dicarbonylnaphthalenes or α,γ-dicarbonyl-β-aminonaphthalenes | [4+2]-cycloaddition, regioselective. acs.org |

Metal-Free Synthetic Routes and Green Chemistry Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign methods for isoxazole synthesis. rsc.orgmdpi.com These approaches aim to reduce the use of toxic catalysts and solvents, minimize waste generation, and improve energy efficiency. preprints.orgscielo.br

One such approach involves the use of agro-waste, like Water Extract of Orange Fruit Peel Ash (WEOFPA), as a catalyst for the condensation of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various aldehydes under solvent-free conditions. nih.gov Another green method utilizes fruit juices, such as those from Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta, as natural acid catalysts in a one-pot, three-component reaction. nih.govresearchgate.netresearchgate.net

Ultrasound irradiation is another green technique that has been successfully applied to isoxazole synthesis. preprints.org It often leads to shorter reaction times, higher yields, and simplified work-up procedures. nih.gov For example, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound irradiation without the need for a catalyst. nih.gov Microwave-assisted synthesis is another energy-efficient method that can accelerate reaction rates and improve yields. nih.gov

Furthermore, metal-free 1,3-dipolar cycloaddition reactions of in situ generated nitrile oxides with alkynes or alkenes remain a cornerstone of isoxazole synthesis. rsc.org

| Method | Catalyst/Medium | Key Features |

| Agro-waste catalysis | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Solvent-free, green catalyst. nih.gov |

| Fruit juice catalysis | Cocos nucifera L., Solanum lycopersicum L., Citrus limetta juice | Natural acid catalyst, eco-friendly. nih.govresearchgate.netresearchgate.net |

| Ultrasound irradiation | None (in some cases) | Catalyst-free, shorter reaction times, high yields. preprints.orgnih.gov |

| Microwave-assisted synthesis | Varies | Enhanced reaction rates, improved yields. nih.gov |

| 1,3-Dipolar cycloaddition | Metal-free | Fundamental, versatile. rsc.org |

Specific Approaches for Biphenyl (B1667301) Moiety Integration (e.g., Suzuki-Miyaura Cross-Coupling)

The introduction of the biphenyl group is a crucial step in the synthesis of 5-(4-biphenylyl)-3-methylisoxazole. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose. nih.govresearchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an organoboron compound. mdpi.com

In the context of synthesizing biphenyl-containing isoxazoles, a common strategy involves the Suzuki-Miyaura coupling of a bromophenyl-substituted isoxazole with a suitable boronic acid. nih.gov For example, a range of biphenyl oxazole (B20620) derivatives have been synthesized in high yields by coupling bromophenyloxazole with various boronic acids in wet toluene (B28343) under mild conditions. nih.gov This method offers excellent versatility and functional group tolerance. mdpi.com The development of heterogeneous and recyclable palladium catalysts, such as Pd nanoparticles supported on modified graphene, is also a significant advancement in making these reactions more sustainable. mdpi.com

The enantioselective Suzuki-Miyaura coupling to form axially chiral biphenyls is a more advanced application of this methodology, often requiring specialized chiral ligands. cam.ac.uk

Multi-Component Reactions for Isoxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing intermediate isolation steps and improving atom economy. mdpi.comscielo.br Several MCRs have been developed for the synthesis of isoxazole scaffolds.

A common MCR for isoxazole synthesis involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comnih.gov This reaction can be catalyzed by various substances, including acidic ionic liquids or propylamine-functionalized cellulose. mdpi.comscielo.br These catalysts often align with green chemistry principles by being reusable or enabling reactions in aqueous media. mdpi.com

Another MCR approach for synthesizing functionalized isoxazoles involves the reaction of malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes. nih.gov This reaction, when carried out in a deep eutectic solvent like K2CO3/glycerol, provides a rapid and environmentally friendly route to 5-amino-isoxazole-4-carbonitriles. nih.gov

Functionalization and Derivatization Strategies of the Isoxazole and Biphenyl Moieties

Once the core this compound scaffold is constructed, further functionalization of the isoxazole and biphenyl rings can be carried out to generate a diverse range of analogues.

Substituent Introduction and Modification at the Isoxazole Core

The direct functionalization of the isoxazole ring can be challenging due to its potential lability under certain conditions. researchgate.net However, various strategies have been developed to introduce or modify substituents at different positions of the isoxazole core.

For instance, the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride can be achieved from 3-phenyl-5-methyl-4-isoxazolecarboxylic acid using bis(trichloromethyl) carbonate in an organic solvent. google.com This acyl chloride can then serve as a versatile intermediate for further modifications.

Studies on the metabolism of the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, have shown that the C3-H is crucial for its ring-opening to the active metabolite. nih.gov Introducing a substituent at the C3 position, such as a methyl group, can block this metabolic pathway, highlighting the importance of substituent placement in modulating the properties of isoxazole-containing compounds. nih.gov

Design and Synthesis of Hybrid Molecules (e.g., Isoxazole-Peptide Conjugates, Isoxazole-Thiazolidine Hybrids)

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological profile. This strategy is employed to enhance activity, improve pharmacokinetic properties, or target multiple biological pathways simultaneously.

Isoxazole-Peptide Conjugates

The incorporation of isoxazole moieties into peptide chains creates α/β-mixed peptide hybrids, which are of significant interest as peptidomimetics for therapeutic applications. nih.gov The synthesis of these conjugates often utilizes a functionalized isoxazole that can act as an unnatural amino acid in standard peptide synthesis protocols.

A key example is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) in solid-phase peptide synthesis (SPPS). nih.govmdpi.com This β-amino acid can be successfully coupled to a resin-bound peptide using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov The process involves the activation of the isoxazole's carboxylic acid group, typically with a coupling agent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate), in the presence of a base such as DIPEA (N,N-diisopropylethylamine). mdpi.comnih.gov This methodology allows for the precise insertion of the isoxazole unit at the N-terminus or within the peptide sequence. mdpi.com While this specific example does not use this compound directly, it establishes a clear synthetic blueprint for how an appropriately functionalized analogue (e.g., containing a carboxylic acid or amino group) could be integrated into a peptide backbone.

To improve the efficiency of this conjugation, ultrasonic agitation has been explored, which can accelerate the coupling step. nih.gov

Interactive Table: Conditions for Isoxazole-Peptide Conjugation

| Parameter | Condition | Purpose | Source |

| Synthesis Type | Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of peptide on a solid support. | mdpi.comnih.gov |

| Isoxazole Building Block | 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | Acts as an unnatural β-amino acid. | nih.govmdpi.com |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the amino group during coupling. | nih.gov |

| Coupling Reagent | HATU (3 equivalents) | Activates the carboxylic acid for amide bond formation. | mdpi.comnih.gov |

| Base | DIPEA (6 equivalents) | Facilitates the coupling reaction. | mdpi.comnih.gov |

| Enhancement Method | Ultrasonic Agitation (3 x 15 min) | Accelerates the coupling reaction time. | nih.gov |

Isoxazole-Thiazolidine Hybrids

Another prominent example of molecular hybridization is the fusion of the isoxazole ring with a 4-thiazolidinone (B1220212) scaffold. These hybrids have been synthesized as potent antitubercular agents. nih.gov A successful and efficient method for creating these molecules is a one-pot cyclocondensation reaction. nih.gov

This reaction typically involves three components: an amino-functionalized isoxazole, a substituted aryl aldehyde, and thioglycolic acid (mercaptoacetic acid). nih.gov For instance, sulfamethoxazole, which contains a 3-amino-5-methylisoxazole (B124983) core, has been used to generate a library of isoxazole-thiazolidinone hybrids in good to excellent yields. nih.gov The synthesis demonstrates broad applicability, accommodating a variety of substitutions on the aryl aldehyde component. This approach provides a direct and versatile route to complex hybrids from readily available starting materials.

Optimization of Reaction Conditions and Scalability in Isoxazole Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic procedure from laboratory-scale discovery to large-scale production. The goals are to maximize yield, minimize reaction time, reduce waste, and ensure operational safety and cost-effectiveness. Modern techniques like microwave-assisted synthesis and flow chemistry are instrumental in achieving these objectives. researchgate.netabap.co.in

The optimization process systematically investigates variables such as solvents, temperature, catalysts, and reactant ratios. researchgate.netscielo.br For instance, studies on the synthesis of related heterocyclic compounds show that changing from room temperature to reflux conditions can dramatically increase product yields, with the choice of solvent (e.g., ethanol, acetonitrile (B52724), DMF) being critical. researchgate.net

Advanced Synthetic Methods

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to a dramatic reduction in reaction times, increased yields, and higher product purity compared to conventional heating methods. abap.co.inrasayanjournal.co.in This is attributed to efficient and uniform heating of the reaction mixture. abap.co.in In the synthesis of isoxazole derivatives, microwave-assisted methods have reduced reaction times from hours to minutes while simultaneously improving yields. abap.co.in

Interactive Table: Comparison of Conventional vs. Microwave Synthesis for Isoxazole Derivatives

| Method | Reaction Time | Yield (%) | Source |

| Conventional (Reflux) | 60 - 120 min | 56 - 64% | abap.co.in |

| Microwave Irradiation | 10 - 13 min | 65 - 87% | abap.co.in |

Flow Chemistry: Continuous flow chemistry offers significant advantages for scalability, safety, and process control. researchgate.net Reactions are performed in a continuously flowing stream through a reactor, which allows for superior heat and mass transfer, precise control over reaction parameters, and the safe handling of hazardous intermediates. researchgate.net A multi-step flow process for synthesizing trisubstituted isoxazoles has been developed, telescoping oximation, chlorination, and cycloaddition steps into an efficient sequence. researchgate.net This approach is highly amenable to scale-up for industrial production.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. ijprt.org For isoxazole synthesis, this includes the use of water as a reaction medium, which avoids hazardous organic solvents. d-nb.info Another green strategy is the use of novel, often reusable catalysts. For example, nano-MgO has been employed as an efficient, low-cost, and recoverable catalyst for the one-pot, three-component synthesis of isoxazole-5(4H)-ones under solvent-free conditions. researchgate.net Furthermore, catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have been successfully used for the synthesis of 3-methyl-4-aryl methylene (B1212753) isoxazole-5(4H)-ones, offering an inexpensive and eco-friendly alternative. nih.govrsc.org

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with the molecule, a wealth of information regarding its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(4-Biphenylyl)-3-methylisoxazole is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl group protons on the isoxazole (B147169) ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm. The single proton on the isoxazole ring is anticipated to resonate as a singlet in the region of δ 6.0-7.0 ppm. The aromatic protons of the biphenyl (B1667301) moiety will present a more complex pattern in the downfield region (δ 7.0-8.0 ppm), with characteristic coupling patterns (doublets and triplets) reflecting their ortho, meta, and para relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the methyl group would give a signal in the highly shielded region of the spectrum (around δ 10-20 ppm). The carbons of the isoxazole ring are expected to resonate at approximately δ 100-170 ppm. The biphenyl carbons would show a series of signals in the aromatic region (δ 120-145 ppm), with the quaternary carbons (those at the point of attachment between the rings and to the isoxazole) having distinct chemical shifts.

| ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Protons (CH₃) | ~2.4 (s, 3H) |

| Isoxazole Proton (CH) | ~6.5 (s, 1H) |

| Biphenyl Protons | 7.3-7.9 (m, 9H) |

| ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (CH₃) | ~12 |

| Isoxazole C4 | ~101 |

| Biphenyl Carbons | 127-143 |

| Isoxazole C5 | ~163 |

| Isoxazole C3 | ~170 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C=N stretching of the isoxazole ring is anticipated around 1600-1650 cm⁻¹. The C-O stretching vibration within the isoxazole ring would likely be found in the 1000-1200 cm⁻¹ range.

| IR Spectroscopy Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=N Stretch (Isoxazole) | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Isoxazole) | 1000-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl group linked to the isoxazole ring in this compound is expected to give rise to strong UV absorption. The spectrum would likely display intense π→π* transitions, with a maximum absorption wavelength (λmax) in the range of 250-300 nm, characteristic of such aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the bond between the biphenyl group and the isoxazole ring, leading to fragment ions corresponding to the biphenyl cation and the methylisoxazole radical cation. Further fragmentation of the biphenyl and isoxazole rings would also be observed.

| Mass Spectrometry Data | |

| Ion | Predicted m/z |

| Molecular Ion [M]⁺ | 249.10 |

| [Biphenyl]⁺ | 154.08 |

| [Methylisoxazole]⁺ | 95.04 |

Chromatographic and Purity Assessment Methodologies

The purification and assessment of the purity of this compound are crucial steps in its characterization. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the target compound from any starting materials, byproducts, or impurities. The purity can be determined by the relative area of the peak corresponding to the product in the chromatogram.

Thin-Layer Chromatography (TLC) is another valuable tool for monitoring the progress of the synthesis and for a quick assessment of purity. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the presence of impurities can be readily detected. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Theoretical and Computational Studies of 5 4 Biphenylyl 3 Methylisoxazole Systems

Quantum Chemical Calculations and Electronic Structure Investigations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 5-(4-Biphenylyl)-3-methylisoxazole. These methods, rooted in the principles of quantum mechanics, can elucidate the electron distribution, molecular orbital energies, and conformational preferences that govern the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For derivatives of 3-methylisoxazole, DFT calculations, particularly using the B3LYP hybrid exchange-correlation functional with a 6-31G(d,p) basis set, have been effectively employed to investigate their molecular structure and properties. These methods allow for the optimization of the molecular geometry to its lowest energy state, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

Ab initio methods, such as Hartree-Fock (HF), while computationally more demanding and sometimes less accurate than DFT for certain properties, can also be utilized for comparative purposes. For instance, studies on related benzothiazole (B30560) derivatives have shown that bond lengths calculated by HF methods can be slightly shorter than those obtained by DFT. The choice of method and basis set is crucial for obtaining accurate results, and for isoxazole (B147169) systems, B3LYP has been shown to provide a good balance of accuracy and computational cost.

| Method | Basis Set | Typical Applications for Isoxazole Derivatives |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p) | Geometry optimization, electronic structure analysis, vibrational frequencies. nih.gov |

| Ab Initio - Hartree-Fock (HF) | 6-311G(d,p) | Comparative geometry optimization, electronic properties. nih.govrsc.org |

| Density Functional Theory (DFT) - CAM-B3LYP | 6-31+G | Analysis of electronic structures, absorption spectra, and non-linear optical properties. nih.gov |

| Density Functional Theory (DFT) - wB97XD | 6-31+G | Investigation of conformers in monomeric and stacked configurations. nih.gov |

The electronic characteristics of this compound are key to understanding its chemical reactivity and potential as a drug candidate. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govsci-hub.se For related isoxazole structures, the distribution of HOMO and LUMO is often spread across the aromatic and heterocyclic rings, indicating that these regions are the primary sites for chemical reactions.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov MESP maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. researchgate.netrsc.orgresearchgate.net In this compound, the nitrogen and oxygen atoms of the isoxazole ring are expected to be regions of negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the biphenyl (B1667301) system would exhibit positive potential.

| Electronic Feature | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Electron-donating ability, site of electrophilic attack. nih.gov | Likely localized on the biphenyl and isoxazole rings. |

| LUMO | Electron-accepting ability, site of nucleophilic attack. nih.gov | Likely distributed over the aromatic and heterocyclic systems. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. nih.govsci-hub.se | A moderate gap is expected, indicating reasonable stability. |

| Molecular Electrostatic Potential (MESP) | Predicts sites for intermolecular interactions. nih.govresearchgate.netrsc.org | Negative potential around N and O atoms of the isoxazole; positive potential on H atoms. |

The three-dimensional shape of this compound, dictated by the rotation around its single bonds, is crucial for its interaction with biological macromolecules. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. For molecules with multiple rotatable bonds, such as the bond connecting the phenyl ring to the isoxazole and the bond between the two phenyl rings of the biphenyl group, a complex potential energy surface exists. um.esmdpi.com

Geometry optimization, performed using methods like DFT, is used to locate the minimum energy conformations. rsc.org For this compound, a key conformational feature would be the dihedral angle between the biphenyl rings and the orientation of the biphenyl group relative to the isoxazole ring. These conformational preferences are influenced by steric hindrance and electronic effects. Studies on similar diaryl-substituted heterocyclic compounds have shown that the most stable conformations often involve a non-planar arrangement of the aromatic rings to minimize steric clashes. um.esmdpi.com

The biological environment is aqueous, making it essential to consider the influence of solvent on the properties of this compound. Polarizable Continuum Models (PCM) are a common and effective way to simulate the effects of a solvent in quantum chemical calculations. rsc.orgresearchgate.net In the PCM approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. researchgate.netjcchems.com This model accounts for the bulk electrostatic interactions between the solute and the solvent.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and for elucidating their mechanism of action at the molecular level. For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target and evaluating the binding affinity based on a scoring function.

The success of a docking simulation depends on the accuracy of the scoring function and the search algorithm used to explore the conformational space of the ligand. The results of a docking study provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, the biphenyl group of this compound would likely engage in hydrophobic interactions within a protein's binding pocket, while the isoxazole ring could form hydrogen bonds or other polar interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govresearchgate.net QSAR models are valuable predictive tools in drug design, allowing for the estimation of the activity of novel compounds before their synthesis and experimental testing.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the conformational and binding dynamics of this molecule can be inferred from computational studies on related biphenyl and isoxazole-containing compounds. MD simulations are a powerful computational tool used to understand the dynamic nature of molecules, providing insights into their conformational flexibility, stability, and interactions with biological targets. nih.govucl.ac.uk

In the context of a biological target, MD simulations can elucidate the binding dynamics of this compound. For instance, in a study of isoxazole derivatives targeting the carbonic anhydrase enzyme, MD simulations were employed to assess the stability of the ligand-protein complexes. nih.govresearchgate.netacs.org These simulations revealed that the ligands remained stably bound within the active site, and the simulations provided information on the dynamic behavior of the complex. nih.govresearchgate.netacs.org For this compound, MD simulations could predict its binding mode to a target protein, the stability of the resulting complex, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

The stability of a ligand-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable complex will typically exhibit a low and converging RMSD value. The following table provides a hypothetical representation of RMSD values for a simulated complex of this compound with a target protein, based on typical findings for similar systems.

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.80 |

| 20 | 1.50 | 0.95 |

| 30 | 1.48 | 0.92 |

| 40 | 1.52 | 0.98 |

| 50 | 1.51 | 0.96 |

This table is a hypothetical representation based on typical MD simulation data for small molecule-protein complexes.

Furthermore, MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of a ligand to its target. acs.org This provides a more quantitative measure of binding affinity than docking scores alone.

In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties (excluding clinical ADMET profiles)

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ekb.eg Compounds that adhere to these rules are considered more likely to be orally bioavailable. Computational platforms like SwissADME are commonly used for these predictions. researchgate.net

The pharmacokinetic properties of a compound, such as its absorption, distribution, and metabolism, can also be predicted in silico. For instance, parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration can be estimated based on the molecule's physicochemical properties. The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is another important prediction.

Below is a table of predicted drug-likeness and pharmacokinetic properties for this compound, generated based on the analysis of similar compounds found in the literature.

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Formula | C16H13NO | Basic structural information |

| Molecular Weight | 235.28 g/mol | Adheres to Lipinski's rule (< 500) |

| logP (Lipophilicity) | ~4.0-4.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Adheres to Lipinski's rule (< 5) |

| Hydrogen Bond Acceptors | 2 (N and O in isoxazole ring) | Adheres to Lipinski's rule (< 10) |

| Molar Refractivity | ~70-75 | Relates to polarizability and volume |

| Pharmacokinetics (Predicted) | ||

| Gastrointestinal (GI) Absorption | High | Suggests good oral absorption potential |

| Blood-Brain Barrier (BBB) Permeant | Yes | May have central nervous system activity |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux pumps |

| CYP1A2 Inhibitor | Yes (potential) | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes (potential) | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No (potential) | Lower risk of specific drug interactions |

| CYP3A4 Inhibitor | Yes (potential) | Potential for significant drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Favorable for oral bioavailability |

| Bioavailability Score | 0.55 | Indicates good potential for oral use |

This table presents predicted values for this compound based on computational models and data from related compounds. These are not experimentally determined values.

Studies on other isoxazole derivatives have shown that this heterocyclic ring is a versatile scaffold in medicinal chemistry, often contributing to favorable interactions with biological targets. nih.govresearchgate.net The biphenyl group, while contributing to lipophilicity, can also present metabolic challenges, and its presence would be a key area of investigation in more detailed in silico toxicity and metabolism predictions. researchgate.net The combination of the isoxazole and biphenyl moieties in this compound suggests a compound with potentially interesting biological activity and acceptable drug-like properties, warranting further experimental investigation.

Exploration of Biological and Pharmacological Activities at the Molecular Level Non Clinical Investigations

In Vitro Biological Evaluation Methodologies

The initial assessment of a compound's biological activity is predominantly conducted through in vitro assays. These methods provide a controlled environment to study the interaction of the compound with specific molecular targets and cellular pathways, offering insights into its potential therapeutic applications and mechanism of action.

Cell-Based Assays for Molecular Targets and Pathway Modulation

Cell-based assays are fundamental in drug discovery, allowing for the evaluation of a compound's effect within a biologically relevant cellular context. For a compound like 5-(4-Biphenylyl)-3-methylisoxazole, a variety of cell-based assays would be employed to probe its activity. These assays can measure effects on cell health, signaling pathways, and specific molecular targets within the cell.

Derivatives of the isoxazole (B147169) scaffold have been investigated for their anti-inflammatory and anticancer properties. For instance, novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives have been synthesized and screened for their anti-inflammatory activity jocpr.com. Such studies often utilize cell lines like macrophages (e.g., RAW 264.7) to measure the inhibition of inflammatory mediators.

Table 1: Illustrative Cell-Based Assays for Evaluating Isoxazole Derivatives

| Assay Type | Cell Line | Measured Endpoint | Potential Implication |

| Anti-Inflammatory | RAW 264.7 | Inhibition of nitric oxide (NO) production | Potential to treat inflammatory diseases |

| Anticancer | HeLa, various cancer cell lines | Inhibition of cell proliferation (e.g., MTT assay) | Potential as a cytotoxic agent against cancer |

| Antiviral | Vero cells | Inhibition of viral replication | Potential as an antiviral agent |

| Antifungal | Candida albicans | Inhibition of fungal growth | Potential as an antifungal agent |

Biochemical Assays for Direct Molecular Target Interaction

Biochemical assays are designed to investigate the direct interaction between a compound and its molecular target, such as an enzyme or a receptor, in a cell-free system. This allows for the precise determination of binding affinities and inhibition kinetics. Given that many isoxazole-containing compounds are known enzyme inhibitors, it is plausible that this compound could be evaluated against a panel of enzymes.

For example, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been synthesized and evaluated as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes management nih.gov. One of the synthesized compounds, 5h , demonstrated potent dual inhibitory activity against both enzymes nih.gov.

Table 2: Examples of Biochemical Assays for Phenylisoxazole Derivatives

| Compound | Target Enzyme | Assay Type | IC₅₀ Value (µM) |

| Compound 5h | α-amylase | In vitro enzyme inhibition assay | 16.4 ± 0.1 |

| Compound 5h | α-glucosidase | In vitro enzyme inhibition assay | 31.6 ± 0.4 |

| Compound 5c | α-glucosidase | In vitro enzyme inhibition assay | 15.2 ± 0.3 |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Mechanistic Studies of Cellular Processes

To understand how a compound exerts its effects at a cellular level, mechanistic studies are crucial. These investigations can reveal whether a compound induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), or modulates the levels of specific proteins involved in these processes. The isoxazole moiety is found in compounds that have been shown to induce such effects.

While specific data for this compound is unavailable, related heterocyclic compounds are known to influence these pathways.

Studies in Preclinical Animal Models

Following promising in vitro results, the biological activity of a compound is further investigated in preclinical animal models. These in vivo studies are essential for understanding the compound's effects in a whole organism. The biphenyl (B1667301) moiety is a structural feature of some compounds with demonstrated neuroprotective effects in animal models.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications.

Identification of Pharmacophores and Key Structural Elements for Biological Function

The analysis of SAR for isoxazole and biphenyl derivatives from various studies can provide insights into the key structural elements required for their biological function. For isoxazole derivatives, the nature and position of substituents on the ring are critical for activity. In the case of this compound, the biphenyl group at the 5-position and the methyl group at the 3-position are the key variable points.

Studies on 5-(4'-methoxyphenyl)-oxazole derivatives have shown that the entire structure is essential for its anti-C. elegans activity, as nineteen synthesized derivatives failed to show the same effect nih.gov. This suggests that even minor modifications can lead to a significant loss of activity. In a series of novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines, the presence of halogenated and amino groups influenced their antibacterial and antifungal activities researchgate.net.

For phenylisoxazole hybrids as α-amylase and α-glucosidase inhibitors, molecular docking studies have supported the inhibition potential of the synthesized compounds, with specific interactions at the enzyme active sites contributing to their potency nih.gov. These findings underscore the importance of the spatial arrangement and electronic properties of the substituents on the core scaffold for effective target engagement.

Investigation of Specific Biological Modulations

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for mediating synaptic transmission in the central nervous system. nih.gov The isoxazole core is a key feature of compounds that modulate these receptors. nih.gov Certain biarylpropylsulfonamide compounds have been identified as potent and centrally active potentiators of native AMPA receptors. researchgate.net These positive modulators can enhance cognitive function. researchgate.net For instance, the novel compound LY404187 has been shown to be significantly more potent than the prototypical benzoylpiperidine, CX516, in enhancing glutamate-evoked currents through AMPA receptors in prefrontal cortex pyramidal neurons. researchgate.net The potentiation by LY404187 can be blocked by selective AMPA receptor antagonists. researchgate.net

Conversely, isoxazole-4-carboxamide derivatives have been investigated for their potential to regulate AMPA receptors, particularly in the context of pain signaling. nih.gov Studies have shown that derivatives like 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy) phenyl]-1,2-oxazole-4-carboxamide (CIC-11) can exhibit inhibitory effects on AMPA receptor activity, highlighting their potential as non-opioid analgesics. nih.gov

| Compound | Effect on AMPA Receptor | Potency/Efficacy | Reference |

| LY404187 | Potentiation | 1000-fold more potent than CX516 | researchgate.net |

| CX516 | Potentiation | EC50 = 2.8 +/- 0.9 mM | researchgate.net |

| Isoxazole-4-carboxamide derivatives (e.g., CIC-11) | Inhibition | Potent inhibitory effects | nih.gov |

This table summarizes the effects of different isoxazole-containing compounds on AMPA receptor activity.

Carbonic anhydrase (CA) inhibitors are a class of diuretics with a wide range of clinical applications, including the treatment of glaucoma and altitude sickness. nih.gov The inhibitory mechanism involves the prevention of bicarbonate reabsorption in the kidneys and reduction of aqueous humor production in the eyes. nih.gov Research into sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties has led to the identification of isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov

Structure-activity relationship studies have revealed that specific substitutions are beneficial for inhibitory activity. For instance, for hCA I inhibition, a [(4-sulfamoylphenyl)amino]carbonyl substituent at position 3 of 1-(4-chlorophenyl)pyridazin-4(1H)-one was found to be advantageous. nih.gov For hCA II, a 3-methylphenyl substituent on N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides was most favorable for inhibitory activity. nih.gov

A series of 3,5-disubstituted isoxazoles have been synthesized and evaluated as agents against picornaviruses, a family of viruses that includes rhinoviruses and polioviruses. nih.govnih.gov Several of these compounds were found to be effective in vitro against rhinovirus type 2 and poliovirus type 2. nih.gov One particular compound, designated as compound 32 in a study, demonstrated greater efficacy than 4',6-dichloroflavan (B1210872) against both viruses. nih.gov Picornaviruses utilize non-structural proteins to evade the host's antiviral responses, including the suppression of interferon production. nih.gov

Certain isoxazole derivatives have demonstrated significant immunomodulatory properties. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to modulate lymphocyte subsets and enhance the humoral immune response in mice. nih.gov It was observed to increase the number of antibody-producing cells and the levels of hemagglutinins. nih.gov

Another derivative, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), exhibited immunoregulatory effects in mouse models. It was found to increase the number of plaque-forming cells in response to immunization and inhibit delayed-type hypersensitivity reactions. nih.gov Furthermore, this compound induced changes in lymphocyte populations, including an increase in regulatory T cells. nih.gov

A series of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives have also been tested for their effects on cellular and humoral immune responses, showing differential inhibitory activities based on their substitution patterns. nih.gov

| Compound/Derivative Series | Key Immunomodulatory Effect | Reference |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Enhanced humoral immune response | nih.gov |

| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Increased plaque-forming cells, inhibited DTH, increased regulatory T cells | nih.gov |

| 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives | Differential inhibitory activities on immune responses | nih.gov |

This table highlights the immunomodulatory effects of various isoxazole derivatives.

As previously mentioned, diarylisoxazole derivatives are recognized inhibitors of cyclooxygenase (COX) enzymes, which are the targets of NSAIDs. nih.govnih.gov Mofezolac, a diarylisoxazole, is a preferential inhibitor of COX-1 with an IC50 value of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov In contrast, the diarylisoxazole P6 is a weaker, competitive inhibitor with IC50 values of 19 µM for COX-1 and >50 µM for COX-2. nih.gov The inhibition of COX enzymes is the primary mechanism by which NSAIDs exert their anti-inflammatory and analgesic effects. nih.gov

In addition to COX enzymes, other enzyme systems can be targeted by isoxazole-containing compounds. For example, imidazole (B134444) substituted biphenyls have been developed as potent inhibitors of P450 17, a key enzyme in androgen biosynthesis. nih.gov

In Vitro Anticancer Activity of this compound: A Review of Preclinical Findings

Detailed investigations into the biological and pharmacological activities of the chemical compound this compound at the molecular level have yet to be extensively reported in publicly available scientific literature. While the broader classes of biphenyl and isoxazole derivatives have been the subject of numerous anticancer studies, specific data on the in vitro efficacy and mechanisms of action for this particular compound remain scarce.

The exploration of novel chemical entities for their potential as anticancer agents is a cornerstone of modern oncological research. In vitro studies, which are conducted on cancer cell lines, represent a critical first step in this process. These studies aim to determine a compound's cytotoxic (cell-killing) effects and to elucidate the molecular pathways through which it may exert its activity. Key parameters often investigated include the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half, as well as its effects on the cell cycle and the induction of apoptosis (programmed cell death).

Despite the interest in related chemical structures, dedicated research focusing solely on the anticancer properties of this compound has not been identified in a comprehensive review of scientific databases and publications. Consequently, there is no available data to populate tables on its specific activity against various cancer cell lines or to detail its mechanistic aspects, such as its influence on cell cycle progression or apoptotic pathways.

The isoxazole ring and the biphenyl moiety are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of biological activities, including anticancer effects. nih.govnih.govelsevierpure.com For instance, various isoxazole derivatives have been synthesized and evaluated as inhibitors of key cancer-related targets like VEGFR2, a protein involved in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Similarly, biphenyl-containing compounds have been investigated for their ability to disrupt cancer cell proliferation. elsevierpure.com

However, the specific combination of a 4-biphenylyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring in this compound creates a unique chemical entity. Without direct experimental evidence, any discussion of its potential anticancer activity would be purely speculative and would not adhere to the required standards of scientific accuracy.

Further research is necessary to determine if this compound possesses any significant in vitro anticancer activity. Such studies would need to be conducted to generate the data required for a thorough evaluation of its potential as a therapeutic agent.

Data Tables

Due to the absence of specific research on the in vitro anticancer activity of this compound, no data tables can be generated at this time.

Emerging Research Areas and Future Directions

Applications as Chemical Probes in Biological Systems

The development of fluorescent probes is critical for visualizing and understanding complex biological processes. Isoxazole (B147169) derivatives are gaining attention for their potential as fluorescent tags in imaging techniques. researchgate.net Research into related isoxazole structures has demonstrated that they can possess intense fluorescent properties. researchgate.net This is often due to the rigid, electron-rich aromatic structure of the isoxazole ring which can be modified to create fluorophores. nih.gov

Although research specifically on 5-(4-Biphenylyl)-3-methylisoxazole as a chemical probe is still an emerging area, the core isoxazole structure is a promising platform. Scientists have successfully designed isoxazole-based probes by functionalizing the core structure to interact with specific biological targets. researchgate.net For instance, the introduction of specific reactive groups can allow these probes to bind to target proteins, enabling their visualization within cells. rsc.org The biphenyl (B1667301) group in this compound could further enhance its optical properties or mediate specific interactions within biological systems, making it a candidate for the development of new-generation chemical probes for bioimaging.

Role in Catalysis and Development of Novel Ligands

The isoxazole framework is a valuable building block for creating novel ligands for transition-metal catalysis. nih.gov These ligands are crucial for activating strong chemical bonds and facilitating a wide range of chemical transformations. nih.gov The design of isoxazole-based ligands often focuses on creating significant steric hindrance around the metal center, which is critical for both catalytic activity and the stabilization of reactive intermediates. nih.gov

An example of this is the development of isoxazole-based bivalent ligands designed to modulate the activity of biological targets like AMPA receptors. rsc.org In such cases, the isoxazole ring serves as a scaffold, and its derivatives can be synthesized through methods like SNAr reactions with various nucleophiles to create a library of potential ligands. rsc.org The modular synthesis allows for easy variation of the ligand's electronic and steric properties, which is a key advantage in developing catalysts for fine chemical synthesis and functional materials. nih.gov

Table 1: Features of Isoxazole-Based Ligands in Catalysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Structural Rigidity | The five-membered isoxazole ring provides a stable and predictable coordination geometry. nih.gov | The rigid backbone is ideal for positioning catalytic metal centers with precision. |

| Steric Hindrance | Substituents, like the biphenyl group, can create a sterically hindered environment around a metal center. nih.gov | This can enhance selectivity in catalytic reactions and stabilize reactive intermediates. |

| Modular Synthesis | The isoxazole core can be readily functionalized to create a diverse library of ligands. nih.govrsc.org | Allows for fine-tuning of electronic and steric properties to optimize catalytic performance. |

| Biological Scaffolding | Isoxazole derivatives can act as scaffolds for bivalent or hybrid molecules targeting biological systems. rsc.org | The compound could be a precursor for ligands targeting enzymes or receptors. |

Development of Advanced Hybrid Molecules and Bioconjugates

The incorporation of unique chemical moieties into biological molecules like peptides and proteins is a rapidly growing field. Isoxazole derivatives are being explored as novel unnatural amino acids for the synthesis of advanced hybrid molecules and bioconjugates. mdpi.comnih.gov

A notable example is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel β-amino acid in solid-phase peptide synthesis. mdpi.comnih.gov This demonstrates that the isoxazole ring can be successfully integrated into a peptide chain, creating hybrid peptides with potentially new therapeutic properties. nih.gov The synthesis involves preparing the isoxazole amino acid and then coupling it to a resin-bound peptide. mdpi.com Such α/β-mixed peptides are of great interest as they can mimic or inhibit biological processes and often exhibit enhanced stability compared to natural peptides. nih.gov

The development of these bioconjugates opens up possibilities for creating new classes of therapeutic agents and research tools. mdpi.com The this compound scaffold, while not an amino acid itself, could be chemically modified to link to biomolecules, creating targeted agents where the biphenyl-isoxazole unit directs the molecule to a specific biological location or provides a therapeutic effect.

Sustainable and Green Approaches in Isoxazole Synthesis

Modern chemistry places a strong emphasis on sustainable and environmentally friendly synthesis methods. The principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, are being increasingly applied to the synthesis of heterocyclic compounds like isoxazoles. thieme-connect.comnih.gov

Key green strategies relevant to isoxazole synthesis include:

Catalyst-Free Reactions: Developing reactions that proceed efficiently without a catalyst, simplifying purification and reducing metal waste. nih.gov

Use of Green Catalysts: Employing environmentally benign and reusable catalysts, such as magnetic nanoparticles, to drive reactions. rsc.org

Alternative Energy Sources: Utilizing methods like microwave irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or biodegradable solvents. researchgate.net

For instance, efficient one-pot methods for synthesizing isoxazole derivatives have been developed using copper catalysts or catalyst-free conditions, significantly improving the sustainability of the process. nih.govthieme-connect.com The intramolecular oxidative cycloaddition of aldoximes is another efficient and reliable method that utilizes environmentally benign hypervalent iodine compounds as catalysts. mdpi.com

Table 2: Comparison of Synthesis Approaches for Isoxazoles

| Synthesis Aspect | Traditional Methods | Green/Sustainable Approaches |

|---|---|---|

| Catalysts | Often rely on heavy metals, stoichiometric reagents. | Use of reusable magnetic catalysts, benign hypervalent iodine, or catalyst-free systems. rsc.orgnih.govmdpi.com |

| Solvents | Often use hazardous or volatile organic solvents. | Water, ethanol, or solvent-free conditions. researchgate.net |

| Energy | Typically requires prolonged heating (reflux). | Microwave irradiation, sonochemistry, or room temperature reactions. researchgate.netnih.gov |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions to improve efficiency and reduce waste. rsc.org |

| Byproducts | Can generate significant chemical waste. | Designed to have high atom economy and minimize byproduct formation. |

Q & A

What are the optimal synthetic routes for 5-(4-Biphenylyl)-3-methylisoxazole, and what key analytical techniques ensure structural fidelity?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation or halogen-mediated coupling strategies. For example, bromomethyl-substituted isoxazoles (e.g., 4-(bromomethyl)-3-methyl-5-phenylisoxazole, CAS 113841-59-1) can serve as intermediates for Suzuki-Miyaura cross-coupling to introduce biphenylyl groups . Critical analytical techniques include:

- NMR Spectroscopy : 1H/13C NMR (400 MHz) using trimethylsilane (TMS) as an internal standard to confirm proton environments (e.g., δ 2.35 ppm for the methyl group) and aromatic coupling patterns .

- Mass Spectrometry : High-resolution ESI(+) MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 316.1332 for C21H18NO) .

- X-ray Diffraction : Single-crystal analysis to resolve bond angles and confirm regiochemistry, as demonstrated for ethyl 5-methyl-3-phenylisoxazole derivatives .

- TLC Monitoring : Chloroform/methanol (10:0.5) mobile phase to track reaction progress .

How can computational methods (DFT, MD) predict the environmental degradation pathways of this compound?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) and molecular dynamics (MD) simulations are critical for modeling degradation mechanisms:

DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to identify reactive sites (e.g., isoxazole ring cleavage or biphenylyl hydroxylation) . Compute Fukui indices to predict electrophilic/nucleophilic attack zones.

MD Simulations : Simulate aqueous or lipid bilayer environments (AMBER or CHARMM force fields) to assess persistence in water or bioaccumulation potential .

Degradation Pathways : Compare computed activation energies for hydrolysis (acidic/alkaline) or photolysis with experimental HPLC-MS data to validate pathways .

What spectroscopic techniques are most reliable for characterizing this compound, and how should key spectral discrepancies be addressed?

Level: Basic

Methodological Answer:

- FT-IR : Detect C=N (1615 cm⁻¹) and C-O (1510 cm⁻¹) stretches using KBr pellets. Anharmonic corrections (scaling factor 0.961) align experimental and DFT-computed frequencies .

- Raman Spectroscopy : Resolve skeletal vibrations (e.g., biphenylyl ring breathing modes at 1000–1200 cm⁻¹) with Bruker RFS100/s instrumentation .

- UV-Vis : Monitor π→π* transitions (λmax ~270 nm) in ethanol to assess conjugation integrity .

Addressing Discrepancies : - Compare NMR shifts with NIST reference data for analogous isoxazoles under identical solvent conditions (e.g., DMSO-d6 vs. CDCl3) .

- Replicate measurements using standardized calibration (e.g., Varian Mercury 400 MHz spectrometers) .

How can researchers resolve contradictions in reported solubility or stability data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from experimental vs. computational solubility estimates:

Experimental Validation : Use shake-flask methods with HPLC quantification (e.g., 1.4E-3 g/L in water at 25°C) .

Computational Adjustments : Apply ACD/Labs solubility models with corrections for entropy of mixing and activity coefficients .

Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 weeks) with LC-MS monitoring to identify hydrolysis byproducts .

What strategies optimize the regioselective functionalization of this compound for pharmacological applications?

Level: Advanced

Methodological Answer:

- Electrophilic Substitution : Nitration at the biphenylyl para position using HNO3/H2SO4 at 0°C, monitored by TLC .

- Cross-Coupling : Introduce heteroaryl groups via Pd-catalyzed C-H activation (e.g., Buchwald-Hartwig amination) with XPhos ligands .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the isoxazole ring during biphenylyl modifications .

How do molecular docking studies elucidate the binding interactions of this compound with biological targets?

Level: Advanced

Methodological Answer:

Target Preparation : Retrieve protein structures (e.g., bacterial hyaluronan lyase, PDB ID 1FCQ) and optimize protonation states using MOE or AutoDockTools .

Docking Protocols : Perform rigid/flexible docking (Glide SP/XP scoring) to identify binding poses. Prioritize interactions:

MD Refinement : Run 100 ns simulations (NAMD or GROMACS) to assess binding stability and calculate ΔG binding with MM-PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.